

Synthesis of 2-Bromo-3-iodobenzoic Acid from Anthranilic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-iodobenzoic acid

Cat. No.: B1288681

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This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of **2-Bromo-3-iodobenzoic acid**, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, anthranilic acid, and proceeds through a two-step reaction sequence involving a Sandmeyer-type reaction followed by electrophilic bromination. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Proposed Synthetic Pathway

The synthesis of **2-Bromo-3-iodobenzoic acid** from anthranilic acid is proposed to occur via a two-step process. The initial step involves the conversion of the amino group of anthranilic acid into a diazonium salt, which is subsequently substituted with iodine in a Sandmeyer-type reaction to yield 2-iodobenzoic acid.^{[1][2][3]} The second step is the regioselective electrophilic bromination of the 2-iodobenzoic acid intermediate.

The regioselectivity of the final bromination step is directed by the existing substituents on the benzene ring. The carboxylic acid group is a meta-director, while the iodine atom is an ortho- and para-director. Both substituents direct the incoming electrophile (bromine) to the C3 position, thus favoring the formation of the desired **2-Bromo-3-iodobenzoic acid**. However, the formation of other isomers is possible, necessitating purification of the final product.

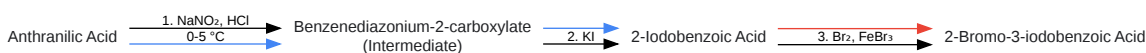


Figure 1: Proposed synthetic pathway for 2-Bromo-3-iodobenzoic acid.

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Caption: Proposed reaction scheme for the synthesis of **2-Bromo-3-iodobenzoic acid**.

Experimental Protocols

Safety Precautions: This procedure involves the use of corrosive acids, strong oxidizing agents, and volatile organic compounds. All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2-Iodobenzoic Acid

This protocol is adapted from established procedures for the diazotization of anthranilic acid and subsequent iodination.^{[3][4]}

Materials:

- Anthranilic acid
- Hydrochloric acid (HCl), concentrated
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)
- Sodium thiosulfate (Na₂S₂O₃)
- Ethanol (95%)

- Distilled water
- Ice

Procedure:

- In a 250 mL beaker, dissolve 6.8 g of anthranilic acid in a mixture of 50 mL of water and 12 mL of concentrated hydrochloric acid. Warm the mixture gently on a hot plate to ensure complete dissolution.^[4]
- Cool the resulting solution in an ice bath to 0-5 °C with continuous stirring.
- Slowly add a solution of 3.6 g of sodium nitrite in 25 mL of water dropwise to the cooled anthranilic acid solution. Maintain the temperature below 5 °C throughout the addition.^[4]
- After the addition is complete, continue stirring for 5 minutes.
- In a separate container, prepare a solution of 8.5 g of potassium iodide in 12 mL of water.^[4]
- Add the potassium iodide solution to the diazonium salt solution. A brown complex may precipitate.
- Allow the mixture to stand at room temperature for 5 minutes, then warm it on a hot plate to approximately 45 °C. A vigorous reaction with the evolution of nitrogen gas will occur.^[4]
- After the initial vigorous reaction subsides (approximately 10 minutes), heat the mixture to 90 °C for an additional 10 minutes.
- Cool the reaction mixture in an ice bath to induce precipitation of the crude product.
- Add approximately 0.5 g of sodium thiosulfate to the cooled mixture to quench any unreacted iodine.^[4]
- Collect the crude 2-iodobenzoic acid by vacuum filtration and wash the solid with cold water.
- For purification, recrystallize the crude product from a mixture of 95% ethanol and water. Dissolve the moist product in 35 mL of 95% ethanol, add 15 mL of hot water, bring the

solution to a boil, and filter while hot. Add 20 mL of cold water to the filtrate and allow it to cool to induce crystallization.^[4]

- Collect the purified crystals by vacuum filtration and dry them thoroughly.

Step 2: Synthesis of 2-Bromo-3-iodobenzoic Acid (Proposed)

This is a proposed protocol based on standard electrophilic bromination methods for deactivated aromatic rings. Optimization of reaction conditions may be necessary.

Materials:

- 2-Iodobenzoic acid
- Liquid bromine (Br_2)
- Iron(III) bromide (FeBr_3) or iron filings (Fe) as a catalyst
- Anhydrous inert solvent (e.g., carbon tetrachloride or dichloromethane)
- Sodium bisulfite (NaHSO_3) solution (10%)
- Sodium hydroxide (NaOH) solution (10%)
- Hydrochloric acid (HCl), concentrated

Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, suspend the dried 2-iodobenzoic acid in a suitable anhydrous inert solvent.
- Add a catalytic amount of iron(III) bromide or iron filings to the suspension.
- From the dropping funnel, add liquid bromine dropwise to the stirred suspension at room temperature.

- After the addition is complete, gently reflux the mixture until the evolution of hydrogen bromide gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Cool the reaction mixture to room temperature and carefully quench the excess bromine by adding a 10% sodium bisulfite solution until the red-brown color of bromine disappears.[5]
- Transfer the mixture to a separatory funnel. Wash the organic layer with distilled water.
- Extract the product into the aqueous phase by adding a 10% sodium hydroxide solution.[5]
- Separate the aqueous layer and acidify it with concentrated hydrochloric acid while cooling in an ice bath to precipitate the **2-Bromo-3-iodobenzoic acid**.[5]
- Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following tables summarize the reactant quantities and expected yields for the synthesis.

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Iodobenzoic Acid

Reagent	Molar Mass (g/mol)	Amount (g)	Moles	Stoichiometric Ratio
Anthranilic acid	137.14	6.80	0.0496	1.0
Sodium nitrite	69.00	3.60	0.0522	1.05
Potassium iodide	166.00	8.50	0.0512	1.03
2-Iodobenzoic acid	248.02	8.32 (71% yield) [4]	0.0335	-

Table 2: Proposed Reaction Parameters for the Synthesis of **2-Bromo-3-iodobenzoic Acid**

Reagent	Molar Mass (g/mol)	Amount (g)	Moles	Stoichiometric Ratio
2-Iodobenzoic acid	248.02	5.00	0.0202	1.0
Bromine	159.81	3.55	0.0222	1.1
Iron(III) bromide	295.56	(catalytic)	-	-
2-Bromo-3-iodobenzoic acid	326.92	(Theoretical: 6.60)	-	-

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of **2-Bromo-3-iodobenzoic acid**.

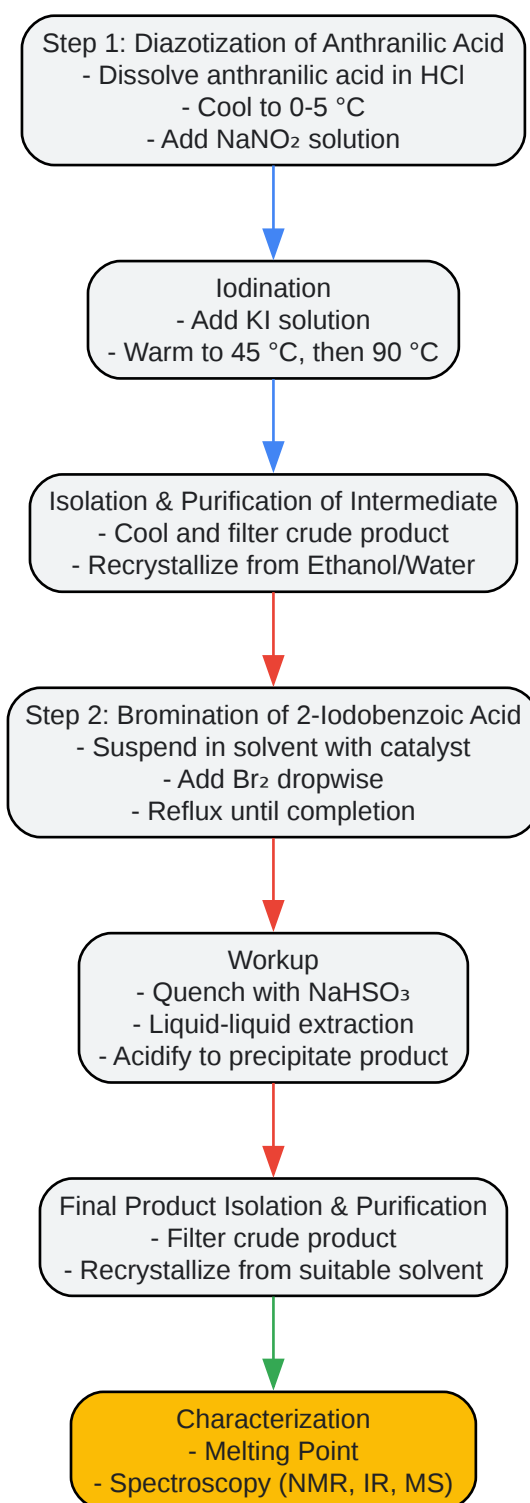


Figure 2: General experimental workflow.

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Caption: A flowchart illustrating the key stages of the synthesis process.

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